REACTION_CXSMILES
|
C1(C(=[N:14][C:15]([CH3:27])([CH2:20][C:21]2[CH:26]=[CH:25][N:24]=[CH:23][CH:22]=2)[C:16]([O:18][CH3:19])=[O:17])C2C=CC=CC=2)C=CC=CC=1.Cl>CO.C1COCC1>[NH2:14][C:15]([CH3:27])([CH2:20][C:21]1[CH:22]=[CH:23][N:24]=[CH:25][CH:26]=1)[C:16]([O:18][CH3:19])=[O:17] |f:2.3|
|
Name
|
methyl 2-[(diphenylmethylene)amino]-2-methyl-3-pyridin-4-ylpropanoate
|
Quantity
|
5.28 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)=NC(C(=O)OC)(CC1=CC=NC=C1)C
|
Name
|
MeOH THF
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO.C1CCOC1
|
Name
|
|
Quantity
|
3.68 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
after stirring for 1.5 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)OC)(CC1=CC=NC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.76 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |